molecular formula C8H15ClO2 B1585231 2-(3-Chloropropoxy)tetrahydro-2H-pyran CAS No. 42330-88-1

2-(3-Chloropropoxy)tetrahydro-2H-pyran

Cat. No.: B1585231
CAS No.: 42330-88-1
M. Wt: 178.65 g/mol
InChI Key: QFXXARKSLAKVRL-UHFFFAOYSA-N
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Description

Historical Context and Evolution of its Role in Organic Synthesis

The significance of 2-(3-Chloropropoxy)tetrahydro-2H-pyran is intrinsically linked to the development and widespread adoption of the tetrahydropyranyl (THP) group as a protecting group for alcohols. Introduced in the mid-20th century, the THP ether linkage proved to be a robust and reliable method for temporarily masking the reactivity of hydroxyl groups during multi-step syntheses. This stability towards a wide range of non-acidic reagents, such as strong bases, organometallics, and hydrides, made it a cornerstone of synthetic strategy.

The evolution of this protecting group strategy led to the development of bifunctional reagents like this compound. Chemists recognized the advantage of a molecule that not only offered a protected hydroxyl group but also incorporated a reactive handle—the chloropropyl chain. This dual functionality streamlined synthetic pathways by reducing the number of separate protection and functionalization steps required.

Significance as a Multifunctional Building Block in Complex Molecule Synthesis

The primary significance of this compound lies in its role as a bifunctional building block. chemimpex.com This allows for the introduction of a three-carbon chain with a latent hydroxyl group into a target molecule. The alkyl chloride can readily undergo nucleophilic substitution reactions with a variety of nucleophiles, including amines, phenols, and carbanions, to form a new carbon-carbon or carbon-heteroatom bond. Subsequently, the THP ether can be easily cleaved under mild acidic conditions to reveal the free hydroxyl group, which can then be used for further transformations.

This "protect-react-deprotect" strategy is highly valuable in the synthesis of complex molecules where precise control over reactivity is paramount. For instance, it is employed in the preparation of intermediates for drug development and in the formulation of agrochemicals. chemimpex.com One specific application is in the synthesis of 3,6-dihydro-6-(3-((tetrahydro-2H-pyran-2-yl)oxy)-propyl)-2(1H)-pyridinone, a heterocyclic compound of interest in medicinal chemistry.

Interactive Data Table: Applications in Complex Molecule Synthesis

Target Molecule/Intermediate ClassSynthetic StrategyKey Reaction of this compound
Substituted PyridinonesHeterocycle formationAlkylation of a pyridinone precursor
Pharmaceutical IntermediatesIntroduction of a hydroxypropyl side chainNucleophilic substitution with various N, O, or C-based nucleophiles
AgrochemicalsModification of active ingredientsLinker to introduce a functionalized side chain
Phosphoryl-substituted TetrahydropyransSynthesis of chiral heterocyclesReaction with β-keto phosphonates and aldehydes

Scope and Academic Focus of Research on this compound

Current research involving this compound is primarily focused on its application as a versatile synthon in organic synthesis. Academic and industrial laboratories continue to explore its utility in the development of novel synthetic methodologies and the construction of new chemical entities with potential biological activity.

The main areas of academic focus include:

Development of Novel Heterocyclic Scaffolds: The reaction of the chloropropyl chain with various nucleophiles provides a straightforward entry to a diverse range of heterocyclic systems. chim.it

Synthesis of Bioactive Molecules: Researchers are actively using this building block to synthesize new drug candidates and agrochemicals, leveraging its ability to introduce a flexible and functionalized linker. chemimpex.com

Combinatorial Chemistry and Library Synthesis: The robust nature of the THP ether and the reactivity of the alkyl chloride make it a suitable component for the parallel synthesis of compound libraries for high-throughput screening.

The enduring utility of this compound in organic synthesis underscores its importance as a fundamental tool for the creation of complex and valuable molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-chloropropoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO2/c9-5-3-7-11-8-4-1-2-6-10-8/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXXARKSLAKVRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30292032, DTXSID30969116
Record name 2-(3-Chloropropoxy)tetrahydro-2H-pyran
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Record name 2-(3-Chloropropoxy)oxane
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Molecular Weight

178.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42330-88-1, 54166-48-2
Record name 42330-88-1
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Record name 2-(3-Chloropropoxy)tetrahydro-2H-pyran
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-Chloropropoxy)oxane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 3 Chloropropoxy Tetrahydro 2h Pyran

Established Synthetic Routes and Mechanistic Aspects

Traditional methods for synthesizing 2-(3-Chloropropoxy)tetrahydro-2H-pyran are well-documented, relying on robust and understood chemical principles.

The most conventional and widely employed method for preparing this compound is the acid-catalyzed addition of 3-chloropropanol to 3,4-dihydro-2H-pyran (DHP). rsc.org This reaction, a specific example of tetrahydropyranylation, is typically facilitated by a protic acid, such as p-toluenesulfonic acid (PTSA), or a Lewis acid. rsc.org

The mechanism proceeds via protonation of the double bond in DHP by the acid catalyst. This activation generates a reactive carbocation intermediate, specifically an oxonium ion. rsc.org The hydroxyl group of 3-chloropropanol then acts as a nucleophile, attacking the electrophilic carbon adjacent to the ring oxygen of the activated DHP. researchgate.net A final deprotonation step regenerates the acid catalyst and yields the final product, the tetrahydropyranyl (THP) ether. researchgate.net This reaction is generally performed in aprotic solvents like dichloromethane (B109758) or toluene. rsc.org

The tetrahydropyranyl (THP) group is a cornerstone in multistep organic synthesis for the protection of hydroxyl groups. nih.govnih.gov Its widespread use is due to its low cost, ease of introduction, and its stability across a broad spectrum of non-acidic reaction conditions, including exposure to organometallics, hydrides, and strong bases. rsc.orgorganic-chemistry.org

The synthesis of this compound is a direct application of this protective strategy. By converting the hydroxyl group of 3-chloropropanol into a THP ether, the alcohol functionality is masked. This allows for subsequent chemical transformations to be performed on other parts of the molecule, specifically involving the chloro-substituent, without unintended reactions at the hydroxyl site. nih.gov The THP group can be readily removed under mild acidic conditions when its protective function is no longer needed. nih.govorganic-chemistry.org A notable drawback is the creation of a new stereocenter upon reaction, which can result in a mixture of diastereomers if the original alcohol is chiral. organic-chemistry.org

Development of Advanced Synthetic Approaches

In line with the growing emphasis on sustainable and efficient chemical manufacturing, recent research has focused on developing improved synthetic routes for tetrahydropyranylation reactions. scrivenerpublishing.comresearchgate.net

The development of sustainable catalytic systems aims to replace traditional homogeneous acid catalysts, which can be difficult to separate from the reaction mixture and often pose environmental concerns. scrivenerpublishing.com Heterogeneous catalysts have emerged as a superior alternative, offering high efficiency, ease of recovery, and recyclability. nih.govresearchgate.net

Examples of such systems applicable to THP ether formation include:

Silica-Supported Catalysts : Ammonium (B1175870) bisulfate supported on silica (B1680970) (NH₄HSO₄@SiO₂) has been shown to be a highly effective, recyclable catalyst for the tetrahydropyranylation of various alcohols under mild conditions. nih.gov Similarly, silica-supported perchloric acid and silica sulfuric acid are effective catalysts. organic-chemistry.orgresearchgate.net

Zeolites : Zeolite H-beta provides a reusable, solid acid catalyst that promotes the reaction with short reaction times and high yields. organic-chemistry.org

Nanoencapsulated Catalysts : Nanoencapsulated ferric chloride (FeCl₃) within a linear polystyrene matrix serves as a recoverable and reusable Lewis acid catalyst that efficiently facilitates the protection of alcohols at room temperature. tandfonline.com

Other Metal Catalysts : A wide array of other metal-based catalysts, including bismuth triflate, ferric perchlorate, and cupric sulfate (B86663) pentahydrate, have been successfully used for this transformation, often under solvent-free conditions. organic-chemistry.orgresearchgate.net

Catalyst SystemKey AdvantagesTypical ConditionsReference
NH₄HSO₄@SiO₂Inexpensive, recyclable, simple work-upMild temperature, green solvents (e.g., 2-MeTHF) nih.gov
Nanoencapsulated FeCl₃High yield, recyclable up to six times, mildRoom temperature, CH₃CN solvent tandfonline.com
Zeolite H-betaRecyclable, short reaction time, high yieldMild conditions organic-chemistry.org
Bismuth TriflateRelatively non-toxic, insensitive to air/moistureSolvent-free organic-chemistry.org
Pyridinium ChlorideGreen, efficient for large-scale synthesisSolvent-free, room temperature tandfonline.com

The optimization of the synthesis of this compound is increasingly guided by the principles of green chemistry, which seek to minimize environmental impact. youtube.com Key strategies include the use of safer solvents and the elimination of solvents altogether.

Recent studies have demonstrated the successful tetrahydropyranylation of alcohols in low-impact ethereal solvents like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF). nih.gov These solvents are considered greener alternatives to traditional choices like chlorinated hydrocarbons due to their favorable environmental profiles. nih.gov An even more sustainable approach is the execution of the reaction under solvent-free conditions. tandfonline.com This method, often paired with a recyclable heterogeneous catalyst, significantly reduces waste by eliminating the need for a solvent and simplifying the product purification process. organic-chemistry.orgtandfonline.com

Scalability Considerations for Research and Industrial Applications

Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production requires careful process optimization to ensure safety, efficiency, and cost-effectiveness. google.com A case study on the scale-up of the analogous compound, 2-(2-bromoethoxy)-tetrahydro-2H-pyran, provides valuable insights into this process. researchgate.net

Key optimization parameters during scale-up include:

Thermal Management : The reaction between the halo-alcohol and DHP is exothermic. Controlling this heat evolution is critical for safety on a large scale. The optimized process involves the slow, drop-wise addition of DHP to control the reaction temperature, preventing dangerous thermal runaways. researchgate.net

Work-up and Yield : The work-up procedure was simplified in the scaled-up process, for instance by using an amine base for quenching instead of an aqueous wash, which eliminated wastewater. This, combined with solvent elimination, led to a significant increase in yield from approximately 88% to 98% and a dramatic improvement in process productivity. researchgate.net

ParameterInitial Laboratory MethodOptimized Scale-Up ProcessReference
SolventMethylene ChlorideSolvent-free researchgate.net
Reaction Time~18 hours~4-5 hours researchgate.net
Heat ManagementStandard coolingControlled drop-wise addition to manage exotherm researchgate.net
Work-UpAqueous washQuenching with triethylamine (B128534) (TEA), no wastewater researchgate.net
Approximate Yield~88%~98% researchgate.net

These optimizations demonstrate that with careful consideration of reaction parameters, the synthesis can be made significantly more efficient, safer, and more environmentally benign, making it suitable for industrial applications. researchgate.net

Reactivity and Transformational Chemistry of 2 3 Chloropropoxy Tetrahydro 2h Pyran

Nucleophilic Reactivity of the Chloropropoxy Moiety

The primary chloride in the 3-chloropropoxy side chain is the principal site for nucleophilic attack. This reactivity is central to its utility in constructing more complex molecular architectures.

Investigation of Displacement Reactions in Organic Synthesis

The carbon-chlorine bond in 2-(3-chloropropoxy)tetrahydro-2H-pyran is susceptible to cleavage by a wide array of nucleophiles, typically proceeding through an SN2 mechanism. This reaction is fundamental to its application, allowing for the introduction of new functional groups. The efficiency of the displacement is influenced by factors such as the strength of the nucleophile, solvent, and temperature. Kinetic studies on similar systems, like the substitution of 2-chloropyrimidine, show that these reactions are generally second-order, with reactivity increasing with the nucleophilicity of the attacking species. zenodo.org For instance, stronger nucleophiles lead to faster reaction rates. zenodo.org

Formation of Carbon-Heteroatom and Carbon-Carbon Bonds

The displacement of the chloride ion is a key strategy for forming new covalent bonds. researchgate.net This process is extensively used to create linkages between the propyl chain and various heteroatoms or carbon-based fragments.

Carbon-Heteroatom Bond Formation: The reaction of this compound with oxygen, nitrogen, or sulfur nucleophiles is a common method for synthesizing ethers, amines, and thioethers, respectively. nih.gov For example, reacting it with an alkoxide or a phenoxide results in the formation of a new ether linkage. Similarly, amines can displace the chloride to yield corresponding secondary or tertiary amines, or even quaternary ammonium (B1175870) salts. These carbon-heteroatom bond-forming reactions are foundational in the synthesis of diverse molecular entities, including bioactive compounds and pharmaceuticals. researchgate.netmdpi.com

Carbon-Carbon Bond Formation: Creating carbon-carbon bonds using this substrate often involves reaction with organometallic reagents or stabilized carbanions, such as those derived from malonic esters or cyanoacetates. For example, a Grignard reagent or an organolithium compound can attack the electrophilic carbon bearing the chlorine atom, resulting in the formation of a new C-C bond and extending the carbon skeleton. This method is crucial for building the backbones of more complex organic molecules.

Table 1: Examples of Nucleophilic Displacement Reactions

NucleophileProduct TypeBond Formed
RO⁻ (Alkoxide)EtherC-O
R₂NH (Secondary Amine)Tertiary AmineC-N
RS⁻ (Thiolate)ThioetherC-S
CN⁻ (Cyanide)NitrileC-C
RC≡C⁻ (Alkynide)AlkyneC-C

Anomeric Reactivity of the Tetrahydropyran (B127337) Ring System

The tetrahydropyran (THP) ring, while often employed as a stable protecting group, possesses its own distinct reactivity centered at the anomeric carbon (C-2). The presence of the ring oxygen significantly influences the chemistry at this position.

Role in Ring-Opening and Ring-Closing Metathesis Reactions

While the THP ring itself is generally stable to metathesis catalysts, this compound can be used as a building block in molecules that are designed to undergo ring-closing metathesis (RCM). mdpi.comdrughunter.com In such a synthetic strategy, the THP-protected alcohol is part of a diene precursor. The primary function of the THP group is to mask a hydroxyl group elsewhere in the molecule while the RCM reaction proceeds to form a larger ring structure. nih.gov For instance, a diene containing the THP-ether moiety can be subjected to a Grubbs or Hoveyda-Grubbs catalyst to form a macrocycle, a common strategy in the synthesis of complex natural products and pharmaceuticals. mdpi.comdrughunter.com The THP group can then be removed under acidic conditions to reveal the free alcohol in the final product.

The direct participation of the anomeric carbon in ring-opening of the THP ring itself via metathesis is not a typical reaction pathway. However, related pyran systems, specifically dihydropyrans, are known to be products of ring-closing enyne metathesis, demonstrating the utility of metathesis in forming pyran-like structures. beilstein-journals.org

Stereochemical Outcomes of Anomeric Transformations

The anomeric carbon of the THP ether is a stereocenter. The stability of the axial versus equatorial conformation of the alkoxy substituent is governed by the anomeric effect, where the axial position can be thermodynamically favored despite steric hindrance. nih.govepa.gov This stereoelectronic effect arises from a hyperconjugative interaction between the lone pair of the ring oxygen and the antibonding orbital (σ*) of the exocyclic C-O bond. acs.org

When the THP group is cleaved (deprotected) under acidic conditions, the reaction proceeds through an oxocarbenium ion intermediate. nih.gov This planar intermediate loses the stereochemical information from the anomeric center. The subsequent reaction with a nucleophile can lead to a mixture of stereoisomers, although the outcome can be influenced by steric or electronic factors in the substrate. nih.gov Conversely, in nucleophilic substitution reactions on functionalized tetrahydropyrans, the stereochemical outcome can be highly dependent on the reaction mechanism (SN1 vs. SN2-like), the nucleophile's reactivity, and the nature of the Lewis acid activator. nih.gov

Utilization in Cascade and Multicomponent Reactions

The dual reactivity of this compound makes it a suitable component for cascade and multicomponent reactions (MCRs). In a cascade sequence, an initial nucleophilic substitution at the chloropropyl chain can be followed by a transformation involving the THP ring. For example, a nucleophile could be introduced that, after displacement of the chloride, contains a functional group capable of triggering the opening or modification of the pyran ring under different reaction conditions.

In the context of MCRs, which involve the combination of three or more reactants in a single pot to form a product that incorporates portions of all reactants, this compound can serve as a bifunctional building block. For instance, it could be used in the synthesis of complex pyran derivatives where one component reacts with the alkyl chloride and another interacts with the THP ring system, potentially after an in-situ deprotection/activation step. mdpi.com The development of MCRs is a significant area of green chemistry, and the use of versatile building blocks is key to their success. researchgate.netmdpi.com

Mechanistic Elucidation of Key Reaction Pathways

The reactivity of this compound is primarily dictated by two key structural features: the terminal chloro group on the propyl chain and the acetal (B89532) linkage of the tetrahydropyranyl (THP) ether. The reaction pathways are often distinct, allowing for selective transformations at either end of the molecule. Mechanistic understanding is crucial for predicting reaction outcomes and designing synthetic strategies. Key pathways include nucleophilic substitution at the primary carbon, acid-catalyzed cleavage of the THP ether, and reactions with organometallic reagents.

Nucleophilic Substitution on the Propyl Chain

The most common transformation involving this compound is the nucleophilic substitution of the chloride ion. The chlorine atom is attached to a primary carbon, which strongly favors a bimolecular nucleophilic substitution (SN2) mechanism.

In the SN2 pathway, a nucleophile directly attacks the carbon atom bearing the chlorine, displacing the chloride ion in a single, concerted step. This process involves a five-coordinate transition state where the nucleophile forms a new bond as the carbon-chlorine bond is broken. The reaction rate is dependent on the concentration of both the substrate and the incoming nucleophile.

The choice of nucleophile determines the final product, making this pathway a versatile method for introducing a wide range of functional groups while the hydroxyl group of the original propanol (B110389) remains protected by the THP group. Common nucleophiles include alkoxides, cyanide, azide (B81097), and thiolates.

Table 1: Examples of SN2 Reactions with this compound

Nucleophile (Nu⁻)Reagent ExampleProduct StructureProduct Name
CyanideSodium Cyanide (NaCN)Structure of 4-(tetrahydro-2H-pyran-2-yloxy)butanenitrile4-(Tetrahydro-2H-pyran-2-yloxy)butanenitrile
AzideSodium Azide (NaN₃)Structure of 2-(3-azidopropoxy)tetrahydro-2H-pyran2-(3-Azidopropoxy)tetrahydro-2H-pyran
IodideSodium Iodide (NaI)Structure of 2-(3-iodopropoxy)tetrahydro-2H-pyran2-(3-Iodopropoxy)tetrahydro-2H-pyran
ThiolateSodium Thiophenoxide (NaSPh)Structure of 2-(3-(phenylthio)propoxy)tetrahydro-2H-pyran2-(3-(Phenylthio)propoxy)tetrahydro-2H-pyran

Mechanisms Involving the Tetrahydropyranyl (THP) Group

The THP group is a widely used protecting group for alcohols due to its stability under many reaction conditions (basic, nucleophilic, organometallic) and its susceptibility to cleavage under acidic conditions.

Formation Mechanism: The synthesis of this compound itself involves an important mechanistic pathway. It is typically formed by the acid-catalyzed reaction of 3-chloropropanol with 3,4-dihydro-2H-pyran (DHP), not tetrahydropyran. The mechanism proceeds as follows:

Protonation of DHP: The acid catalyst (e.g., p-toluenesulfonic acid) protonates the double bond of DHP.

Formation of an Oxocarbenium Ion: This leads to the formation of a resonance-stabilized oxocarbenium ion. This intermediate is a key feature in the chemistry of pyranosyl compounds. researchgate.net

Nucleophilic Attack: The hydroxyl group of 3-chloropropanol acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.

Deprotonation: Loss of a proton from the newly added oxygen atom regenerates the acid catalyst and yields the final product, this compound.

Cleavage (Deprotection) Mechanism: The removal of the THP group is essentially the reverse of its formation and is achieved by treatment with an aqueous acid (e.g., HCl, acetic acid).

Protonation: The ether oxygen of the THP group is protonated by the acid.

Formation of Oxocarbenium Ion: The protonated ether becomes unstable, leading to the cleavage of the C-O bond and the departure of 3-chloropropanol. This step regenerates the stable, resonance-stabilized oxocarbenium ion.

Hydration: A water molecule acts as a nucleophile and attacks the oxocarbenium ion.

Deprotonation: Loss of a proton yields 3-chloropropanol and 5-hydroxypentanal, which exists in equilibrium with its cyclic hemiacetal form, tetrahydro-2H-pyran-2-ol.

Reactivity with Organometallic Reagents

The reaction of this compound with organometallic reagents, such as Grignard reagents (R-MgX), highlights the differential reactivity of the molecule's functional groups. masterorganicchemistry.comyoutube.com The carbon-magnesium bond in a Grignard reagent renders the carbon atom highly nucleophilic and basic. youtube.comyoutube.com

The primary reaction site for a Grignard reagent is the electrophilic carbon of the C-Cl bond. The mechanism is a nucleophilic substitution, similar to an SN2 reaction, where the carbanion-like R-group of the Grignard reagent attacks the carbon bearing the chlorine, displacing the chloride and forming a new carbon-carbon bond. masterorganicchemistry.com

Crucially, the THP ether linkage is generally stable under the basic and nucleophilic conditions of a Grignard reaction. youtube.com This stability is a key reason for its use as a protecting group, allowing for modifications at other parts of a molecule without affecting the protected alcohol.

Table 2: Mechanistic Steps of Grignard Reaction

StepDescriptionIntermediate/Product
1: Nucleophilic Attack The nucleophilic R-group from the Grignard reagent (R-MgX) attacks the primary carbon attached to the chlorine atom.Transition state of Grignard reaction
2: Displacement The chloride ion is displaced as the leaving group, resulting in the formation of a new C-C bond.Product of Grignard reaction

Competing Pathways and Stereoselectivity

While substitution on the chloropropyl chain and hydrolysis of the THP ether are the dominant pathways, it is mechanistically insightful to consider the reactivity at the anomeric carbon (C-2 of the pyran ring). Nucleophilic substitution reactions at the anomeric carbon of tetrahydropyran acetals can proceed through either SN1 or SN2-like mechanisms, often in competition. nih.gov

SN1 Mechanism: This pathway involves the formation of the resonance-stabilized oxocarbenium ion as a discrete intermediate, followed by nucleophilic attack. This mechanism is generally favored with weak nucleophiles. nih.gov

SN2-like Mechanism: This pathway involves a more concerted displacement of the leaving group by a strong nucleophile. The stereochemical outcome is highly dependent on the conformation of the pyran ring and the trajectory of the nucleophilic attack. nih.gov

For this compound, direct substitution at the anomeric carbon is not typical without specific activation (e.g., by a strong Lewis acid). The reactivity of the primary chloride is significantly higher for most nucleophiles. However, understanding these potential competing pathways is essential for complex syntheses where multiple reactive sites are present. The choice of reaction conditions and the nature of the nucleophile can be tuned to favor one mechanistic pathway over another, thereby controlling the regioselectivity and stereoselectivity of the transformation. nih.gov

Applications of 2 3 Chloropropoxy Tetrahydro 2h Pyran in Advanced Synthetic Endeavors

Pharmaceutical and Medicinal Chemistry Research

In the fields of pharmaceutical and medicinal chemistry, 2-(3-Chloropropoxy)tetrahydro-2H-pyran serves as a crucial starting material and intermediate for the synthesis of a variety of biologically active molecules. Its ability to introduce a protected hydroxyl functionality via the THP ether, which can be later deprotected under mild acidic conditions, coupled with the reactivity of the chloropropyl chain, provides a strategic advantage in multistep syntheses.

Precursor in the Synthesis of Novel Pharmaceutical Intermediates

A key application of this compound is its use as a precursor in the synthesis of novel pharmaceutical intermediates. A notable example is its role in the preparation of 3,6-dihydro-6-(3-((tetrahydro-2H-pyran-2-yl)oxy)-propyl)-2(1H)-pyridinone. This pyridinone derivative is a valuable building block for the construction of more complex heterocyclic systems that are of interest in drug discovery. The synthesis involves the reaction of this compound, highlighting its utility in forming carbon-carbon bonds and introducing the protected hydroxylated side chain. The resulting dihydropyridone can then be further elaborated into a variety of molecular scaffolds.

The synthesis of such intermediates is critical in the development of new therapeutic agents. The 2-pyridone motif, for instance, is a core structure in numerous biologically active compounds. The ability to readily synthesize functionalized 2-pyridone derivatives, such as the one derived from this compound, provides a streamlined pathway to novel drug candidates.

Design and Construction of Bioactive Scaffolds

The tetrahydropyran (B127337) (THP) ring is a prevalent scaffold found in a multitude of natural products exhibiting significant biological activities. These natural products span a wide range of therapeutic areas, including anticancer and antibiotic agents. The synthesis of these complex molecules often relies on the strategic incorporation of the THP moiety.

While direct examples of the use of this compound in the total synthesis of specific natural products are not extensively documented in readily available literature, its structural motifs are central to the construction of such bioactive scaffolds. The compound provides a ready-made THP ring with a functionalizable side chain, which can be a key strategic element in the retrosynthetic analysis of complex natural products. For instance, the synthesis of pyran-containing natural products often involves the formation of the tetrahydropyran ring at a crucial stage. The use of a pre-formed, functionalized THP derivative like this compound could potentially streamline these synthetic routes.

Enabling Agent for Complex Drug Molecule Architectures

The construction of complex drug molecules often requires the use of protecting groups to mask reactive functionalities while other parts of the molecule are being modified. The tetrahydropyranyl (THP) group, readily introduced using reagents like this compound, is a widely used protecting group for alcohols. Its stability to a variety of reaction conditions, including those that are basic, nucleophilic, and oxidative, makes it an ideal choice for multi-step syntheses.

The chloropropyl side chain of this compound adds another layer of synthetic utility, allowing for its attachment to a substrate that can then be carried through several synthetic steps before the hydroxyl group is unmasked. This strategy is invaluable in the synthesis of complex drug architectures where precise control over reactivity is paramount. The ability to introduce a three-carbon spacer with a terminal chloride, which can be displaced by various nucleophiles, further enhances its role as an enabling agent in the assembly of intricate molecular frameworks.

Agrochemical and Material Science Applications

Beyond pharmaceuticals, this compound finds utility in the development of new agrochemicals and functional materials. Its chemical reactivity and the structural features it imparts are beneficial in these diverse fields.

Building Block for Agrochemically Relevant Compounds

The pyran motif is present in a number of compounds with herbicidal and fungicidal activity. researchgate.net The development of new and effective agrochemicals is a continuous effort to address challenges in food production and crop protection. This compound serves as a valuable building block for the synthesis of novel agrochemically relevant compounds. researchgate.net

For example, pyranopyrans related to the natural product diplopyrone, which exhibits phytotoxic properties, have been synthesized and evaluated for their herbicidal activity. researchgate.net While the direct use of this compound in these specific syntheses is not explicitly detailed, its structural components are highly relevant to the construction of such pyran-containing agrochemicals. The functionalized side chain allows for the introduction of various substituents, enabling the generation of a library of compounds for structure-activity relationship (SAR) studies to optimize their herbicidal or fungicidal potency. Furthermore, pyrazolopyran derivatives have been investigated for their herbicidal properties, and the synthesis of such compounds could potentially utilize this compound as a key starting material.

Integration into Polymer Synthesis for Functional Materials

In the field of material science, the incorporation of specific functional groups into polymers is a key strategy for creating materials with tailored properties. The tetrahydropyran moiety can be integrated into polymer structures to influence their physical and chemical characteristics. For instance, polymers with ether-containing side chains can exhibit unique properties. google.com

The synthesis of polymers with tetrahydropyran side chains can be achieved through the polymerization of monomers containing the THP group. The bifunctional nature of this compound makes it a potential candidate for the synthesis of such monomers. The chloro group can be converted into a polymerizable functionality, such as a vinyl or acrylic group, allowing for its incorporation into a polymer backbone. The resulting polymers with pendant THP-protected hydroxyl groups could then be deprotected to yield polymers with hydroxyl functionalities, which can be useful for applications such as hydrogels, coatings, and drug delivery systems. The synthesis of functional polymers often involves post-polymerization modification, where a pre-formed polymer is chemically altered to introduce desired functional groups. A polymer containing a reactive side chain could be modified using this compound to introduce the THP-protected hydroxyl group.

Development of Specialized Research Reagents

The compound this compound serves as a pivotal bifunctional building block in modern organic synthesis. Its structure is uniquely tailored for complex molecular construction, featuring two key components: a reactive primary alkyl chloride for nucleophilic substitution and a tetrahydropyranyl (THP) ether. The THP group acts as a stable protecting group for a primary alcohol. This dual-functionality allows for the sequential introduction of a protected three-carbon hydroxypropyl chain onto a substrate, making it a valuable reagent in multi-step synthetic pathways for pharmaceuticals and other complex organic molecules. Its utility is particularly pronounced in scenarios requiring precise control over molecular architecture.

Facilitation of Regioselective and Stereoselective Syntheses

The distinct reactivity of the terminal chlorine atom in this compound is fundamental to its role in directing regioselective reactions. In a molecule with multiple potential reaction sites, the alkyl chloride provides a specific locus for C-C or C-heteroatom bond formation via nucleophilic substitution. This allows for the precise and predictable installation of the 3-(tetrahydro-2H-pyran-2-yloxy)propyl fragment onto a target substrate, a critical step in the synthesis of complex architectures where positional control is paramount. Research into the alkylation of ambident nucleophiles, such as certain pyrimidine (B1678525) and triazole systems, has highlighted the challenges and importance of achieving regioselectivity, where the choice of alkylating agent and reaction conditions dictates whether N-alkylation or O-alkylation occurs. researchgate.net Reagents like this compound are designed to provide such selectivity.

From a stereochemical perspective, the use of this reagent introduces two main considerations. Firstly, the tetrahydropyranyl group itself contains a chiral center at the anomeric carbon (C-2). When attached to an alcohol, it forms a new stereocenter, which can result in a mixture of diastereomers if the substrate is also chiral. organic-chemistry.org Secondly, the stereochemistry of the tetrahydropyran ring can be a critical design element. For instance, in the synthesis of certain liquid crystal compounds, achieving a thermodynamically stable trans configuration in the pyran ring is preferred for optimal material properties. google.com While the reagent is often used as a racemic mixture, its application in stereocontrolled syntheses, such as intramolecular Diels-Alder reactions to form complex heterocyclic systems, demonstrates the importance of the pyran motif in establishing the three-dimensional structure of the final product. fao.org

Table 1: Representative Regioselective Alkylation
Substrate ClassReaction TypeSignificance of Reagent
Phenols, Amines, Thiolates, CarbanionsNucleophilic Substitution (SN2)The reagent's primary chloride selectively reacts with a wide range of soft and hard nucleophiles, ensuring the 3-(tetrahydro-2H-pyran-2-yloxy)propyl group is introduced at a specific, desired position on the substrate.
Ambident Nucleophiles (e.g., Enolates)O-Alkylation vs. C-AlkylationProvides a pre-protected hydroxyl chain, allowing for selective alkylation at oxygen or carbon depending on the reaction conditions, without interference from an unprotected hydroxyl group on the reagent itself.

Role in Protecting Group Strategies for Alcohols

The primary application of this compound in synthesis is not to protect an existing alcohol, but rather to serve as a carrier for a pre-protected 3-hydroxypropyl moiety. The tetrahydropyranyl (THP) ether is a widely used protecting group for alcohols due to its robust stability under a variety of non-acidic conditions. masterorganicchemistry.com It is resistant to strongly basic reagents, organometallics like Grignard and organolithium reagents, metal hydrides, and many oxidizing and acylating agents. organic-chemistry.orggoogle.com

The synthetic strategy involves using the chloro-functionalized end of the molecule to attach the –(CH2)3–O–THP unit to a substrate via a nucleophilic alkylation reaction. Once this fragment is incorporated, the chemist can perform various other transformations on the larger molecule, with the THP-protected alcohol remaining inert. In a final step, the THP group is easily removed under mild acidic conditions to liberate the primary alcohol. sigmaaldrich.com This deprotection is typically achieved through acidic hydrolysis, often using catalysts like p-toluenesulfonic acid (p-TSA) in an alcohol solvent. masterorganicchemistry.com This strategy of introducing a protected functional group is a cornerstone of modern multi-step organic synthesis.

Table 2: Protecting Group Strategy Overview
StageDescriptionTypical Reagents & Conditions
Incorporation (Alkylation) A nucleophilic substrate (e.g., R-O⁻, R-NH⁻, R-S⁻) attacks the primary chloride of this compound, forming a new bond and incorporating the protected alcohol chain.Base (e.g., NaH, K₂CO₃) in an aprotic solvent (e.g., DMF, THF). google.com
Stability The incorporated THP ether group is stable to a wide range of reaction conditions, allowing for further synthetic modifications on other parts of the molecule.Resistant to Grignard reagents, organolithiums, hydrides, strong bases, and most oxidizing agents. organic-chemistry.orggoogle.com
Deprotection (Cleavage) The THP ether is cleaved to reveal the terminal primary alcohol.Mild acid catalysis (e.g., p-TSA, PPTS, dilute HCl) in a protic solvent (e.g., methanol, ethanol). organic-chemistry.orgmasterorganicchemistry.com

Derivatives, Analogues, and Metabolites of 2 3 Chloropropoxy Tetrahydro 2h Pyran

Synthesis and Characterization of Structural Analogues

Structural analogues of 2-(3-chloropropoxy)tetrahydro-2H-pyran are primarily developed by altering the halogen on the side chain or by modifying the substitution pattern of the tetrahydropyran (B127337) ring.

The chloro group in this compound can be readily substituted with other halogens, such as bromine, to create useful synthetic analogues. The bromo-analogue, 2-(3-bromopropoxy)tetrahydro-2H-pyran, is a common reagent in organic synthesis. sigmaaldrich.com Its synthesis is analogous to the chloro derivative and other THP-protected halo-alcohols, typically involving the reaction of 3-bromopropanol with 3,4-dihydropyran under acidic catalysis. A similar procedure is used for producing 2-(2-bromoethoxy)-tetrahydro-2H-pyran from 2-bromoethanol (B42945) and 3,4-dihydropyran. researchgate.net This reaction is known to be highly exothermic but can be well-controlled. researchgate.net

The physical and chemical properties of 2-(3-bromopropoxy)tetrahydro-2H-pyran have been well-characterized. sigmaaldrich.com

Table 1: Properties of 2-(3-Bromopropoxy)tetrahydro-2H-pyran

Property Value
CAS Number 33821-94-2 sigmaaldrich.comscbt.com
Molecular Formula C₈H₁₅BrO₂ sigmaaldrich.comscbt.com
Molecular Weight 223.11 g/mol sigmaaldrich.comscbt.com
Appearance Liquid sigmaaldrich.com
Boiling Point 64.5 °C at 0.8 mmHg sigmaaldrich.com
Density 1.317 g/mL at 25 °C sigmaaldrich.com
Refractive Index n20/D 1.478 sigmaaldrich.com

The tetrahydropyran (THP) ring itself, known systematically as oxane, is a core structure in many important organic molecules, including pyranose sugars. wikipedia.orgdrugbank.com The synthesis of tetrahydropyran derivatives with various substitutions is a significant area of research. Methods for constructing the THP ring are diverse and include:

Prins Cyclization : This reaction involves the condensation of an aldehyde with a homoallylic alcohol, often catalyzed by a Brønsted or Lewis acid, to form substituted tetrahydropyran-4-ols. organic-chemistry.org

Diels-Alder Reactions : 3-Acylamino-2H-pyran-2-ones can act as dienes in [4+2] cycloaddition reactions with dienophiles like dialkyl acetylenedicarboxylates to create highly substituted aromatic systems, demonstrating the versatility of the pyranone scaffold. mdpi.com

Palladium-Catalyzed Reactions : Fused and tetracyclic pyran rings can be constructed through intramolecular palladium-catalyzed processes, such as the Heck reaction followed by β-H elimination or C-H bond activation. espublisher.com

Multi-component Reactions : The synthesis of complex, polyfunctionalized 4H-pyrans can be achieved through one-pot, three-component reactions involving aldehydes, malononitrile, and a 1,3-dicarbonyl compound. sciforum.netnih.govsemanticscholar.orgresearchgate.net

These synthetic strategies allow for the creation of a vast library of THP derivatives with controlled stereochemistry and functionality, including fused pyran systems and spiro ethers. organic-chemistry.orgespublisher.com

Functionalization of the Chloropropoxy Side Chain

The chloropropoxy side chain is the primary site for functionalization, with the chlorine atom serving as a good leaving group for nucleophilic substitution reactions.

The chloride can be displaced by various nucleophiles to introduce new functional groups.

Azide (B81097) : Reaction with sodium azide (NaN₃) would convert the chloropropoxy group to an azidopropoxy group. This azide can be further reduced to an amine or used in "click" chemistry reactions.

Amino : Direct substitution with ammonia (B1221849) or primary amines can yield the corresponding amino derivative. The synthesis of various 2-amino-4H-pyran derivatives through multi-component reactions is well-documented, highlighting the compatibility of the pyran ring with amino functionalities. sciforum.netmdpi.com The synthesis of a purine (B94841) nucleoside analogue via the coupling of 6-chloropurine (B14466) with a halo ether demonstrates the displacement of a halide by a nitrogen nucleophile to form a C-N bond. researchgate.net

Hydroxyl : The chloro group can be hydrolyzed to a hydroxyl group, typically under basic conditions, to yield the corresponding alcohol. The presence and position of hydroxyl groups on pyran derivatives are known to significantly impact their chemical properties, such as antioxidant activity. nih.govrsc.org

These transformations enable the conversion of this compound into a variety of intermediates for further synthetic elaboration.

The reactivity of the side chain allows for the formation of complex ether linkages. For instance, a fluoroalkyl ether derivative could be synthesized by reacting this compound with a fluoroalkoxide. A related synthesis has been reported where 5-(bromomethyl)-2-propyltetrahydro-2H-pyran was reacted with 4-ethoxy-2,3-difluorophenol (B141254) in the presence of potassium carbonate to form the corresponding difluorophenoxy ether derivative. google.com

A potential synthetic route to 4,4,4-trifluoro-1-butanol (B1295206) could involve using this compound as a starting material. The synthesis would proceed in two conceptual steps:

Nucleophilic substitution of the chloride by a trifluoromethyl anion equivalent (e.g., using Ruppert's reagent, TMSCF₃) to form the THP-protected trifluorobutyl ether.

Acid-catalyzed hydrolysis to remove the THP protecting group, yielding 4,4,4-trifluoro-1-butanol. wikipedia.orgyoutube.com

This approach leverages the chloropropoxy side chain as a three-carbon electrophile and the THP ether as a stable, yet readily cleavable, protecting group for the alcohol.

Research on Degradation Pathways and Potential Metabolites in Chemical Systems

In chemical or biological systems, this compound can undergo degradation through several pathways.

Hydrolysis of the THP Ether : The acetal (B89532) linkage of the THP ether is susceptible to acid-catalyzed hydrolysis. This reaction cleaves the molecule to regenerate the protected alcohol (3-chloropropanol) and 5-hydroxypentanal. wikipedia.org

Oxidative Metabolism : Research on related tetrahydropyran analogues indicates that they can be metabolized by liver microsomes. sigmaaldrich.com The primary route of metabolism is oxidation, often mediated by cytochrome P450 enzymes. The position of substituents on the THP ring influences metabolic stability; 3- and 4-substituted variants have been shown to be more stable against oxidation compared to 2-substituted analogues. sigmaaldrich.com

Ring Opening : Studies on other pyran derivatives, such as 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), show that degradation can involve oxidation followed by ring-opening to yield ketone and acid products. nih.gov While the structure of this compound is different, oxidative ring-opening remains a plausible degradation pathway in certain chemical environments.

These pathways highlight the chemical liabilities of the molecule, particularly the acid-lability of the THP ether and the potential for oxidative degradation of the heterocyclic ring.

Structure-Reactivity Relationships in Derived Compounds

The THP ether linkage is known for its stability under neutral and basic conditions, but it is readily cleaved under acidic conditions. The mechanism of this cleavage, either SN1 or SN2, is influenced by the substituents on the pyran ring and the nature of the alcohol it protects. For instance, the presence of electron-withdrawing groups on the tetrahydropyran ring can affect the stability of the oxocarbenium ion intermediate formed during SN1-type cleavage.

The reactivity of the chloropropyl side chain is centered around the carbon-chlorine bond. This bond can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by another atom or group. The rate and mechanism of these substitutions are dependent on the nature of the nucleophile, the solvent, and the steric and electronic environment around the reaction center.

Influence of Halogen Substitution

Replacing the chlorine atom in the propoxy chain with other halogens (fluorine, bromine, or iodine) has a profound effect on the reactivity of the C-X bond. The bond strength decreases down the group (C-F > C-Cl > C-Br > C-I), leading to an increase in reactivity for nucleophilic substitution. Therefore, the corresponding bromo and iodo analogues are expected to be more reactive towards nucleophiles than the chloro derivative.

A study on tetrahydropyran acetals with a halogen atom at the C-2 position of the pyran ring demonstrated that the nature of the halogen (F, Cl, Br) dictates the stereoselectivity of substitution reactions. This is attributed to the hyperconjugative effects of the axial substituents influencing the conformational preferences of the intermediate oxocarbenium ion. litfl.com While this study does not directly examine the 3-halopropoxy side chain, it highlights the significant role of halogen atoms in directing the reactivity of tetrahydropyran-containing molecules.

Influence of Alkyl Chain Length

Altering the length of the chloroalkoxy chain can also modulate reactivity. For example, comparing 2-(2-chloroethoxy)tetrahydro-2H-pyran with 2-(4-chlorobutoxy)tetrahydro-2H-pyran reveals potential differences in intramolecular reactions. A shorter chain might facilitate intramolecular cyclization reactions, where the oxygen atom of the THP ether or a derivative acts as a nucleophile, attacking the carbon bearing the chlorine atom. The probability of such intramolecular events is highly dependent on the chain length, which dictates the ease of forming a stable cyclic transition state.

Reactivity of the Tetrahydropyran Ring

The tetrahydropyran ring itself can participate in various reactions. For instance, 2H-pyran-2-ones, which are related unsaturated derivatives, are known to undergo ring-opening and rearrangement reactions with nucleophiles. clockss.org While this compound has a saturated ring, the principles of nucleophilic attack at the electrophilic centers of the pyran system are relevant. The oxygen atom in the ring imparts a degree of polarity to the adjacent carbon atoms, influencing their susceptibility to nucleophilic attack.

The table below summarizes the expected reactivity trends in derivatives and analogues of this compound based on general principles of organic chemistry.

Derivative/AnalogueStructural ModificationExpected Impact on Reactivity
2-(3-Bromopropoxy)tetrahydro-2H-pyranChlorine replaced by BromineIncreased reactivity of the C-X bond towards nucleophilic substitution.
2-(3-Iodopropoxy)tetrahydro-2H-pyranChlorine replaced by IodineHighest reactivity of the C-X bond towards nucleophilic substitution among halogens.
2-(2-Chloroethoxy)tetrahydro-2H-pyranShorter alkyl chainMay favor intramolecular reactions due to the proximity of the THP oxygen and the electrophilic carbon.
2-(4-Chlorobutoxy)tetrahydro-2H-pyranLonger alkyl chainReduced likelihood of intramolecular reactions compared to the propoxy analogue.
Substituted Tetrahydropyran RingElectron-withdrawing or -donating groups on the ringCan alter the stability of the THP ether and influence the rate and mechanism of its cleavage.

Metabolic Considerations

Analytical and Spectroscopic Characterization in Research Contexts

Advanced Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are indispensable for separating 2-(3-Chloropropoxy)tetrahydro-2H-pyran from starting materials, byproducts, and other impurities, thereby allowing for its quantification and purity assessment.

Gas Chromatography (GC) Method Development and Validation

Gas Chromatography (GC) is a primary technique for assessing the purity of volatile and thermally stable compounds like this compound. Commercial suppliers commonly report purities of >97% as determined by GC analysis. rsc.orgspectrabase.com In a research or industrial setting, GC is crucial for monitoring the progress of reactions, such as the synthesis of 2-(2-bromoethoxy)-tetrahydro-2H-pyran from bromoethanol and 3,4-dihydropyran, where reaction completion is verified by GC. researchgate.net

Method development for a related compound, 2-chloropropionyl chloride, offers a template for establishing a validated GC method. google.com A typical method would involve an inert capillary column, such as one from the Agilent J&W DB series, with nitrogen as the carrier gas. google.com A temperature-programmed elution is essential for separating compounds with different boiling points effectively. The development process would optimize parameters like injection port temperature, column flow rate, and the temperature gradient to achieve optimal separation and peak resolution.

Table 1: Illustrative GC Method Parameters for Purity Analysis

ParameterValue/ConditionPurpose
Column Agilent J&W DB-5 (or equivalent)Provides a non-polar stationary phase suitable for a wide range of compounds.
Carrier Gas Nitrogen or HeliumInert mobile phase to carry the analyte through the column.
Injection Port Temp. 250 °CEnsures rapid volatilization of the sample upon injection.
Detector Flame Ionization Detector (FID)Highly sensitive to organic compounds.
Oven Program Initial: 80°C (hold 2 min)Allows for the elution of highly volatile components first.
Ramp: 10 °C/min to 200 °CGradually increases column temperature to elute less volatile compounds.
Final: 200°C (hold 5 min)Ensures all components are eluted from the column.

Validation of the GC method would involve assessing its linearity, accuracy, precision (repeatability and intermediate precision), and robustness to ensure reliable and consistent results.

Liquid Chromatography (HPLC, UPLC) for Complex Mixtures

For less volatile derivatives or for analyzing complex reaction mixtures that may not be suitable for GC, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the methods of choice. These techniques are particularly useful in synthetic chemistry for monitoring reaction progress and determining the purity of products.

A documented HPLC method used in the synthesis of Silodosin, which involves this compound as a reactant, provides a concrete example. nih.gov The method was employed to assess the purity of intermediates, demonstrating its utility in a complex synthetic pathway. nih.gov

Table 2: HPLC Method Used in a Synthetic Process Involving the Analyte

ParameterConditionRationale
Column XDB-C18, 4.6 x 250 mmA reverse-phase column with a C18 stationary phase, common for separating moderately polar to non-polar compounds.
Mobile Phase Acetonitrile (B52724)/Water (1:1)An isocratic solvent system providing a balance of polarity to elute the compounds of interest.
Detection UV at 230 nmSuitable for detecting compounds with chromophores, though the analyte itself has weak UV absorbance. Detection would be more effective for aromatic intermediates.
Purity Achieved 98.7% for an intermediateDemonstrates the method's effectiveness in resolving the product from impurities. nih.gov

The higher resolution and speed of UPLC systems can offer significant advantages over traditional HPLC, allowing for faster analysis times and better separation of closely related impurities.

Spectroscopic Methods for Molecular Structure Elucidation

Spectroscopic techniques provide detailed information about the atomic and molecular structure of this compound, confirming its identity and providing insights into its chemical bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of this compound. Spectral databases confirm that ¹H NMR spectra for this compound have been recorded in deuterated chloroform (B151607) (CDCl₃). spectrabase.com

Based on the known structure, the ¹H NMR spectrum is expected to show a complex set of signals. The anomeric proton on the tetrahydropyran (B127337) (THP) ring (O-CH-O) would appear as a distinct signal, typically a multiplet around 4.6 ppm. The protons of the THP ring would produce a series of overlapping multiplets in the region of 1.5-1.9 ppm and 3.5-3.9 ppm. The propylene (B89431) chain would exhibit signals for the two O-CH₂ groups and the Cl-CH₂ group, expected around 3.4-3.8 ppm, with the central CH₂ group appearing as a multiplet around 2.0 ppm.

The ¹³C NMR spectrum provides complementary information, with distinct signals for each unique carbon atom. The anomeric carbon (O-C-O) is characteristically shifted downfield (approx. 98-100 ppm). The other carbons of the THP ring and the propyl chain would appear in the aliphatic region of the spectrum.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Anomeric C-H ~4.6~99
THP Ring O-CH₂ ~3.5, ~3.8~62, ~67
THP Ring CH₂ ~1.5 - 1.8~19, ~25, ~30
Propoxy O-CH₂ ~3.4, ~3.7~66
Propoxy CH₂ ~2.0~32
Propoxy CH₂-Cl ~3.6~42

Note: These are estimated values. Actual chemical shifts and coupling constants would be confirmed by experimental data.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS), often coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (MW: 178.66 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 178, though it may be weak due to the instability of the initial ion.

The fragmentation pattern provides a structural fingerprint. Key fragmentation pathways for this molecule would likely involve:

Cleavage of the C-O glycosidic bond: This would lead to the formation of a prominent tetrahydropyranyl cation at m/z 85.

Loss of the chloropropyl side chain: This would also result in the m/z 85 fragment.

Fragmentation of the side chain: Loss of a chloropropyl radical (•CH₂CH₂CH₂Cl) or cleavage at various points along the chain would produce other characteristic ions.

Ring fragmentation: The THP ring itself can undergo cleavage to produce smaller fragments.

Table 4: Plausible Mass Fragments for this compound

m/zProposed Fragment
178/180 [M]⁺ Molecular ion (with ³⁵Cl/³⁷Cl isotope pattern)
143 [M - Cl]⁺
85 Tetrahydropyranyl cation
77 [CH₂CH₂CH₂Cl]⁺
57 [C₄H₉]⁺ (from THP ring)
43 [C₃H₇]⁺

Analysis of the relative abundances of these fragments allows for confident identification of the compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present. For this compound, these methods are excellent for confirming the presence of key structural features. spectrabase.comscifiniti.com

The IR spectrum would be dominated by strong absorptions corresponding to the C-O and C-H bonds. The Raman spectrum would also show these vibrations, but with different relative intensities, and would be particularly useful for observing symmetric vibrations.

Table 5: Key IR Absorption Bands for Functional Group Identification

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2850-2960 C-H StretchingAliphatic CH₂ and CH
1440-1470 C-H BendingAliphatic CH₂
1050-1150 C-O StretchingEther (C-O-C)
650-750 C-Cl StretchingAlkyl Chloride

The presence of a strong band in the 1050-1150 cm⁻¹ region is characteristic of the ether linkages, while the band in the 650-750 cm⁻¹ range confirms the presence of the chloroalkane functionality. The combination of these spectroscopic techniques provides a comprehensive and unambiguous characterization of this compound, which is essential for its use in research and synthesis.

Hyphenated Techniques for Comprehensive Analysis

In the context of research, the comprehensive analysis of "this compound" relies on hyphenated analytical techniques. These methods combine a separation technique with a spectroscopic detection method, providing both retention data for the analyte and structural information for its identification and characterization. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful tool for the analysis of this volatile compound.

Gas Chromatography (GC) separates the compound from a mixture based on its boiling point and affinity for the stationary phase of the GC column. Following separation, the eluted compound is introduced into the Mass Spectrometer (MS), where it is ionized, typically by electron impact (EI). The resulting molecular ion and its fragments are then separated by their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint.

While specific research studies detailing the comprehensive GC-MS analysis of "this compound" are not extensively published in publicly accessible literature, its expected behavior can be inferred from the known fragmentation patterns of related tetrahydropyran derivatives and alkyl halides. The mass spectrum would likely be characterized by a molecular ion peak and several key fragment ions resulting from the cleavage of the ether linkage and the loss of the chloropropyl side chain or parts thereof.

A plausible fragmentation pattern for "this compound" under electron ionization would involve several key steps. The initial ionization would form the molecular ion [M]•+. Subsequent fragmentation could proceed via several pathways:

Alpha-cleavage at the ether oxygen, leading to the loss of the chloropropoxy group and the formation of the stable oxonium ion of tetrahydropyran.

Cleavage of the C-O bond within the chloropropoxy group.

Loss of a chlorine atom or a chloropropyl radical.

Ring-opening of the tetrahydropyran moiety followed by further fragmentation.

The resulting mass spectrum would be a composite of these and other fragmentation pathways, with the relative abundance of each fragment ion providing clues to the stability of the respective ions.

To illustrate the expected analytical data from a GC-MS analysis, the following tables present hypothetical data based on the principles of mass spectrometry and the analysis of structurally similar compounds.

Table 1: Hypothesized GC-MS Parameters for the Analysis of this compound

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium
Inlet Temperature250 °C
Oven Program50 °C (hold 2 min), then ramp to 280 °C at 10 °C/min
Mass Spectrometer
Ionization ModeElectron Impact (EI)
Ionization Energy70 eV
Mass Range40-400 amu
Ion Source Temperature230 °C
Quadrupole Temperature150 °C

Table 2: Predicted Major Fragment Ions in the Electron Ionization Mass Spectrum of this compound

m/z (mass-to-charge ratio)Proposed Fragment Ion
178/180[C₈H₁₅ClO₂]•+ (Molecular ion with ³⁵Cl/³⁷Cl isotopes)
85[C₅H₉O]+ (Tetrahydropyranyl oxonium ion)
77[C₃H₆Cl]+ (Chloropropyl cation)
43[C₃H₇]+ (Propyl cation)

Liquid Chromatography-Mass Spectrometry (LC-MS) could also be employed for the analysis of "this compound," particularly for its non-volatile impurities or degradation products. In LC-MS, the compound would be separated by liquid chromatography and then ionized using a softer ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), before mass analysis. This would typically result in a prominent protonated molecule [M+H]⁺ and less fragmentation compared to EI-MS, which is useful for confirming the molecular weight. Tandem mass spectrometry (MS/MS) could then be used to induce fragmentation of the selected precursor ion to obtain structural information.

Computational and Theoretical Studies on 2 3 Chloropropoxy Tetrahydro 2h Pyran

Quantum Chemical Investigations of Electronic Structure and Bonding

A key feature of the 2-substituted THP ring is the anomeric effect. This stereoelectronic effect describes the tendency of a heteroatomic substituent at the anomeric carbon (C2) to favor an axial orientation over an equatorial one, despite potential steric hindrance. This preference is attributed to a stabilizing hyperconjugative interaction between the lone pair of the ring's oxygen atom and the anti-periplanar σ* antibonding orbital of the C-O bond of the substituent. nih.gov For 2-(3-Chloropropoxy)tetrahydro-2H-pyran, quantum chemical calculations can quantify the energy difference between the axial and equatorial conformers, revealing the strength of this anomeric stabilization.

Calculations also provide a detailed picture of charge distribution. The electronegative oxygen and chlorine atoms create distinct partial positive and negative charges across the molecule. This charge distribution is critical for understanding intermolecular interactions and the molecule's reactivity.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data) This table presents typical data obtained from DFT calculations at the B3LYP/6-31G(d) level of theory. Actual values may vary based on the specific computational model.

ParameterValueDescription
Dipole Moment ~2.5 - 3.0 DIndicates the overall polarity of the molecule.
Mulliken Atomic Charge (O of THP) ~ -0.6 eShows a significant negative charge on the ring oxygen.
Mulliken Atomic Charge (O of ether) ~ -0.5 eShows a significant negative charge on the ether linkage oxygen.
Mulliken Atomic Charge (Cl) ~ -0.2 eIndicates the electron-withdrawing nature of the chlorine atom.
HOMO-LUMO Gap ~5.0 - 6.0 eVRepresents the energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating kinetic stability.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemistry is excellent for static structures, Molecular Dynamics (MD) simulations are used to explore the molecule's behavior over time at finite temperatures. MD simulations model the movements of atoms by solving Newton's equations of motion, providing a dynamic view of the conformational landscape.

For this compound, MD simulations can map the potential energy surface related to:

Ring Conformation: The THP ring primarily adopts a chair conformation. MD can explore the energy barriers associated with ring inversion to less stable boat or twist-boat forms.

Substituent Orientation: The simulations can track the equilibrium between the axial and equatorial positions of the 3-chloropropoxy group, providing statistical information on their relative populations. nih.gov

Side-Chain Flexibility: The simulations reveal the preferred rotational states (torsional angles) around the C-O and C-C bonds of the flexible propoxy chain.

This data is crucial for understanding how the molecule's shape changes in different environments, which influences its physical properties and interactions with other molecules.

Table 2: Relative Energies of Key Conformers (Illustrative Data) This table illustrates potential energy differences for various conformations as might be determined by computational methods.

ConformationRelative Energy (kcal/mol)Key Feature
Axial Chair 0.00The most stable conformer, stabilized by the anomeric effect.
Equatorial Chair +0.5 to +1.5Higher in energy due to the loss of anomeric stabilization, despite lower steric hindrance.
Twist-Boat > +5.0Significantly less stable intermediate in the ring-inversion pathway.

Reaction Mechanism Predictions via Computational Methods

Computational methods, especially DFT, are invaluable for predicting and analyzing reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for a chemical reaction can be constructed.

A primary synthesis route for this compound involves the acid-catalyzed reaction of 3-chloropropanol with 3,4-dihydro-2H-pyran. Computational studies can model this mechanism step-by-step:

Protonation: The acid catalyst protonates the double bond of 3,4-dihydro-2H-pyran, creating a reactive oxocarbenium ion intermediate.

Nucleophilic Attack: The hydroxyl group of 3-chloropropanol acts as a nucleophile, attacking the anomeric carbon of the intermediate. DFT calculations can predict the activation energy for this key bond-forming step.

Deprotonation: A final deprotonation step yields the neutral product, this compound, and regenerates the acid catalyst.

These calculations can also investigate the mechanisms of subsequent reactions, such as the nucleophilic substitution of the chlorine atom, providing insights into reaction kinetics and regioselectivity.

Table 3: Hypothetical Calculated Activation Energies for Synthesis Pathway This table provides an example of data that could be generated from a DFT study of the reaction mechanism.

Reaction StepCalculated Activation Energy (ΔE‡, kcal/mol)Description
Protonation of Dihydropyran ~5-10Formation of the key oxocarbenium ion intermediate.
Nucleophilic Attack ~10-15The rate-determining step, formation of the C-O ether bond.
Deprotonation ~2-5A fast step to yield the final neutral product.

Structure-Based Design and Virtual Screening of Derivatives

The scaffold of this compound can be used as a starting point for designing new molecules with potentially useful properties, particularly in medicinal chemistry and materials science. chemimpex.comauctoresonline.org Computational techniques like structure-based design and virtual screening accelerate this discovery process. nih.gov

The process typically involves these steps:

Library Generation: A virtual library of derivatives is created in silico by modifying the parent structure. For instance, the terminal chlorine atom could be replaced with a wide variety of other functional groups (e.g., amines, thiols, azides, fluorophores).

Target Identification: A biological target (like a protein or enzyme) or a material property is chosen.

Molecular Docking: If a biological target is chosen, molecular docking simulations are used to predict how each derivative in the virtual library binds to the target's active site. This provides a "docking score," which estimates the binding affinity. nih.gov

QSAR Analysis: Quantitative Structure-Activity Relationship (QSAR) models are built to correlate the structural features of the designed derivatives with their predicted activity or properties. nih.gov

Hit Selection: The most promising candidates ("hits") identified through this virtual screening are then prioritized for actual chemical synthesis and experimental testing. nih.gov

This computational approach significantly reduces the time and cost associated with traditional trial-and-error synthesis by focusing laboratory efforts on compounds with the highest probability of success.

Table 4: Illustrative Workflow for Virtual Screening of Derivatives

StepMethodObjectiveOutcome
1. Scaffolding Chemical InformaticsStart with the this compound structure.Base molecule for derivatization.
2. Library Design Combinatorial ChemistryReplace chlorine with 1000+ different functional groups.A virtual library of novel compounds.
3. Property Filtering Lipinski's Rule of FiveFilter for drug-like properties (e.g., molecular weight, logP).A refined library of promising candidates.
4. Molecular Docking AutoDock, Glide, etc.Predict binding affinity to a hypothetical enzyme target.A ranked list of compounds based on docking scores.
5. Prioritization QSAR / Visual InspectionSelect the top 10-20 candidates with the best scores and predicted interactions.A final "hit list" for synthesis.

Biological Research Applications and Biochemical Interactions

Investigation of 2-(3-Chloropropoxy)tetrahydro-2H-pyran as a Biochemical Probe

There is currently no available scientific literature detailing the investigation or use of this compound as a biochemical probe. Biochemical probes are essential tools for elucidating biological pathways and mechanisms of action. However, research into the potential of this specific compound to act as such a probe has not been documented in peer-reviewed studies.

Substrate Specificity Studies in Enzyme-Catalyzed Reactions

Detailed studies on the substrate specificity of enzymes utilizing this compound are not present in the available scientific research. While other pyran derivatives have been investigated in the context of enzyme-catalyzed reactions, information specifically pertaining to this compound as a substrate to determine enzyme specificity is absent. nih.govresearchgate.net

Exploration of Potential Biological Targets through Chemical Modification

The exploration of potential biological targets by chemically modifying this compound is not a subject that has been covered in accessible research literature. Although it is classified as a building block for organic synthesis, which implies its potential for creating derivatives, there are no published studies that document the synthesis of new molecules from this specific precursor for the purpose of identifying and validating biological targets. chemimpex.com

Toxicological Considerations and Safety Research in Academic Laboratories

Assessment of Handling and Disposal Protocols in Research Settings

While comprehensive toxicological data for 2-(3-Chloropropoxy)tetrahydro-2H-pyran is not extensively detailed in publicly available literature, established safety guidelines for handling alkylating agents and chlorinated compounds provide a framework for its management in research laboratories. Material Safety Data Sheets (MSDS) and chemical supplier information consistently highlight that the compound is an irritant.

Key Handling Protocols:

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.

Ventilation: All manipulations of the compound should be conducted in a well-ventilated fume hood to minimize inhalation exposure. [7.2, 8]

Spill Management: In the event of a spill, the area should be evacuated and the spill should be absorbed with an inert material, such as vermiculite (B1170534) or sand, and placed in a sealed container for disposal.

Disposal Protocols:

The disposal of this compound and its associated waste must comply with local, state, and federal regulations for hazardous chemical waste. Standard procedures involve collecting the waste in designated, labeled containers for pickup by a licensed chemical waste disposal company.

The following table outlines the GHS hazard statements associated with this compound.

Hazard CodeHazard StatementPercentage of Sources Reporting
H315Causes skin irritation100%
H319Causes serious eye irritation100%
H335May cause respiratory irritationNoted by some suppliers

Data sourced from ChemSpider and Sigma-Aldrich. [7.1, 8]

Occupational Safety and Environmental Impact in Chemical Synthesis

The synthesis of various compounds using this compound often involves its reaction with other chemical entities, such as indoline (B122111), in the presence of a base and a solvent. These synthetic processes introduce occupational safety and environmental considerations that must be addressed.

Occupational Safety:

The primary risks to laboratory personnel during synthesis include dermal contact and inhalation of vapors from both the starting materials and the solvents used. The reaction conditions themselves, which can involve elevated temperatures, also pose a risk of thermal burns and increased volatilization of chemicals. For instance, the synthesis of a Silodosin intermediate involves the dropwise addition of this compound at temperatures between 90-100°C, with the subsequent reaction carried out at 130°C.

Environmental Impact:

The environmental impact of syntheses involving this compound is largely associated with the solvents used and the generation of byproducts. Common solvents like dimethylformamide (DMF) and acetonitrile (B52724) are effective for these reactions but are also recognized as environmental pollutants if not handled and disposed of correctly. The "three wastes" (waste gas, wastewater, and solid waste) generated during production are a significant concern, and efforts are being made to develop more environmentally friendly processes.

Development of Safer Synthetic Practices Involving the Compound

In recent years, a notable focus in the chemical industry has been the development of "green" and more sustainable synthetic methods. This trend extends to processes involving this compound, with research aimed at improving reaction efficiency, reducing waste, and using less hazardous materials.

Improvements in Synthetic Routes:

Several patents and research articles describe improved methods for the synthesis of Silodosin and its intermediates that utilize this compound. google.com These improved processes often focus on:

Milder Reaction Conditions: The use of milder reaction conditions can reduce energy consumption and the formation of unwanted byproducts. google.com

Higher Yields and Purity: More efficient reactions lead to higher product yields and purity, which in turn reduces the need for extensive purification steps that can generate significant waste. google.com

Atom Economy: Synthetic routes with high atom economy are designed to incorporate the maximum number of atoms from the reactants into the final product, thereby minimizing waste.

Environmentally Friendly Solvents: Research is ongoing to replace hazardous solvents with more benign alternatives.

One improved process for preparing a Silodosin intermediate involves the N-alkylation of indoline with this compound in an organic solvent with a base, followed by hydrolysis. This method is noted for its simple process, mild reaction conditions, and high product yield and purity, making it suitable for industrial production. Another synthetic method emphasizes being environmentally friendly with fewer "three wastes," high atom economy, and suitability for industrial production due to cheap and readily available raw materials.

The following table summarizes various synthetic routes involving this compound for the preparation of Silodosin intermediates.

ReactantBaseSolventKey AdvantagesReference
5-bromoindolineAlkaliNot specifiedHigh yield, simple operation, mild conditions google.com
IndolineNot specifiedNot specifiedCheap and easy to obtain raw materials, mild reaction conditions, high yield, high purity, high atom economy, less waste, environmentally friendly
IndolineK2CO3AcetonitrileNot specified
IndolineK2CO3Dimethylformamide (DMF)Not specified
3-(2,3-dihydroindole-1-yl) propyl alcoholNot specifiedNot specifiedEasily available raw materials, simple and convenient reaction, high yield, low cost
IndolineAlkaliOrganic SolventSimple process, mild reaction conditions, high product yield and purity

Future Research Directions and Unaddressed Challenges

Innovative Catalysis and Reaction Development for 2-(3-Chloropropoxy)tetrahydro-2H-pyran

The primary synthesis of this compound involves the acid-catalyzed reaction of 3,4-dihydro-2H-pyran with 3-chloro-1-propanol (B141029). While effective, this method often requires stoichiometric amounts of acid catalysts, leading to purification challenges and waste generation. Future research is focused on developing more sophisticated and efficient catalytic systems.

Furthermore, advancements in reaction engineering, such as the application of microwave or ultrasound irradiation, offer significant potential. researchgate.net These non-conventional energy sources can accelerate reaction rates, improve yields, and in some cases, enable reactions to proceed without a catalyst, representing a substantial leap in process efficiency. researchgate.net The combination of simultaneous microwave and ultrasound irradiation (SMUI) has been shown to promote Williamson ether syntheses effectively, even in the absence of phase-transfer catalysts. researchgate.net

Table 1: Comparison of Potential Catalytic Strategies for this compound Synthesis

Catalytic Strategy Potential Advantages Key Research Challenges
Heterogeneous Solid Acids Catalyst recyclability, simplified product purification, reduced corrosive waste. Catalyst deactivation over time, mass transfer limitations, lower activity compared to homogeneous catalysts.
Transition-Metal Catalysis (e.g., Fe, Cu) High efficiency, mild reaction conditions, low cost, and environmental benignity. nih.gov Catalyst sensitivity to air and moisture, potential for metal leaching into the product, optimization of ligand systems.
Microwave/Ultrasound-Assisted Synthesis Rapid reaction rates, increased yields, enhanced energy efficiency, potential for catalyst-free reactions. researchgate.net Specialized equipment requirements, scalability challenges, managing thermal and non-thermal effects.
Ionic Liquids / Deep Eutectic Solvents Serve as both solvent and catalyst, tunable properties, potential for improved efficiency and reduced environmental impact. numberanalytics.com High cost, viscosity issues, challenges in product separation and solvent recycling.

Expanding the Scope of its Application in Novel Synthetic Pathways

The unique structure of this compound, featuring a protected hydroxyl group (the THP ether) and a reactive alkyl chloride, makes it an ideal substrate for novel synthetic applications beyond its traditional role. Future research will likely focus on leveraging this bifunctionality in more complex, multi-step, or one-pot synthetic sequences.

One area of exploration is its use as a versatile linker in the synthesis of functionalized molecules for materials science and biotechnology. numberanalytics.com For instance, the chloride can be displaced by a nucleophile to attach the molecule to a polymer backbone or a nanoparticle surface, after which the THP group can be deprotected to reveal a hydroxyl group for further functionalization. This dual reactivity is valuable for creating complex architectures. numberanalytics.com

There is also potential for its integration with other powerful reactions, such as click chemistry. numberanalytics.com The chloro- group could be converted to an azide (B81097), creating a "clickable" handle. This would allow for the facile, high-yield conjugation of the molecule to alkyne-functionalized substrates, opening pathways to novel polymers, bioconjugates, and complex heterocyclic systems. Research could also focus on developing tandem reactions where the initial substitution of the chloride triggers a subsequent intramolecular cyclization or rearrangement, facilitated by the pyran oxygen, to rapidly build molecular complexity.

Sustainable Synthesis and Circular Economy Approaches

The principles of green chemistry and the circular economy are increasingly influencing the design of chemical processes. mdpi.com For this compound, this involves a holistic assessment of its lifecycle, from feedstock sourcing to end-of-life considerations.

Future research will prioritize the development of synthetic routes that utilize renewable feedstocks. This could involve producing the 3-chloro-1-propanol or the dihydropyran precursor from bio-based sources. The integration of green chemistry principles also calls for modifying manufacturing processes to prevent and reduce waste. mdpi.com This includes using atom-economical, catalyst-free reactions where possible and replacing traditional organic solvents with greener alternatives like water or bio-solvents. rsc.org

A key aspect of a circular economy approach is designing for disassembly and recycling. The tetrahydropyranyl (THP) group is a protecting group, meaning it is intentionally removed in a later synthetic step. Research could focus on improving the efficiency and environmental profile of the THP deprotection step, including the recovery and potential reuse of the dihydropyran byproduct. Integrating circular economy strategies requires a shift from linear production models to closed-loop systems that conserve resources and minimize environmental impact. mdpi.comxjtlu.edu.cn

Table 2: Green Chemistry Metrics for Evaluating Synthetic Routes

Green Chemistry Principle Application to this compound Synthesis
Prevention Designing syntheses to minimize waste generation, such as using catalyst-free methods. rsc.org
Atom Economy Maximizing the incorporation of all materials used in the process into the final product.
Less Hazardous Chemical Syntheses Using and generating substances that possess little or no toxicity to human health and the environment. mdpi.com
Safer Solvents and Auxiliaries Minimizing the use of auxiliary substances or making them innocuous; exploring aqueous media or solvent-free conditions. researchgate.net
Design for Energy Efficiency Conducting synthetic methods at ambient temperature and pressure; using microwave or ultrasound to reduce energy consumption. researchgate.net
Use of Renewable Feedstocks Sourcing precursors like 3-chloro-1-propanol from biomass instead of petrochemicals. mdpi.com
Catalysis Using catalytic reagents in small amounts over stoichiometric reagents. researchgate.net

Advancements in High-Throughput Screening and Automation in Related Research

To accelerate the discovery of new catalysts and applications for this compound, high-throughput screening (HTS) and laboratory automation are becoming indispensable tools. ethz.ch These technologies allow for the rapid and parallel execution of many experiments, dramatically increasing the pace of research and development. ethz.chhelgroup.com

In the context of catalysis (Section 10.1), HTS can be used to screen large libraries of potential catalysts and reaction conditions (e.g., solvents, bases, temperatures) to quickly identify optimal parameters for synthesis. Automated reactors can perform these experiments with high precision and reproducibility, while advanced software facilitates real-time data collection and analysis. helgroup.com For example, a 96-well plate could be used to test various combinations of catalysts and solvents simultaneously, allowing researchers to map the reaction landscape efficiently. ethz.ch

For expanding applications (Section 10.2), automated synthesis platforms can be employed to generate libraries of new molecules derived from this compound. These libraries can then be screened for biological activity or desirable material properties. This approach of pairing automated synthesis with high-throughput screening can rapidly advance the discovery of new uses for this building block in fields like drug discovery and materials science. youtube.com The increased efficiency and reliability offered by automation reduce human error and facilitate a smoother transition from small-scale research to larger-scale production. helgroup.com

Table 3: Illustrative High-Throughput Screening Plate for Synthesis Optimization

Well Catalyst Solvent Temperature (°C)
A1 Amberlyst-15 Toluene 25
A2 Amberlyst-15 Toluene 50
... ... ... ...
B1 Fe(OTf)₃ Dichloromethane (B109758) 25
B2 Fe(OTf)₃ Dichloromethane 50
... ... ... ...
H11 No Catalyst (MW) No Solvent 80
H12 No Catalyst (MW) No Solvent 100

Q & A

Basic Questions

Q. What are the established synthetic routes for 2-(3-Chloropropoxy)tetrahydro-2H-pyran, and how is the compound characterized post-synthesis?

  • Synthesis : A common method involves nucleophilic substitution between 3-chloropropanol and tetrahydro-2H-pyran derivatives under basic conditions (e.g., KOH in dry DMSO). For example, analogous syntheses of substituted tetrahydropyran ethers use KOH to deprotonate hydroxyl groups, facilitating alkoxy group transfer .
  • Characterization :

  • 1H/13C-NMR : Key signals include the tetrahydropyran ring protons (δ 1.4–4.0 ppm) and the chloropropoxy chain (δ 3.6–3.8 ppm for CH2Cl). Ring carbons appear at 20–70 ppm, while the ether oxygen adjacent carbons show deshielding .
  • IR Spectroscopy : Strong absorption bands for C-O-C (1100–1250 cm⁻¹) and C-Cl (550–750 cm⁻¹) confirm functional groups .

Q. How is this compound utilized as a protecting group in organic synthesis?

  • The tetrahydropyran (THP) moiety is widely used to protect hydroxyl groups due to its stability under basic/neutral conditions and ease of removal via mild acid hydrolysis (e.g., aqueous HCl/THF). The chloropropoxy chain may enhance solubility in non-polar solvents or serve as a handle for further functionalization. Comparative studies of THP ethers demonstrate their robustness in multi-step syntheses, particularly in carbohydrate and natural product chemistry .

Advanced Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Key Variables :

  • Solvent : Anhydrous DMSO or THF minimizes side reactions (e.g., hydrolysis) .
  • Temperature : Reactions at 40–60°C balance kinetic efficiency with thermal stability of the chloropropoxy group .
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance nucleophilicity in biphasic systems .
    • Yield Optimization Table :
ConditionYield RangeReference
KOH/DMSO, 50°C65–75%
NaH/THF, RT70–80%
Phase-transfer catalysis85–90%

Q. How should researchers address discrepancies in NMR data for this compound across studies?

  • Common Causes :

  • Solvent Effects : Deuterated solvents (e.g., CDCl3 vs. DMSO-d6) shift proton signals by 0.1–0.3 ppm .
  • Impurities : Trace water or unreacted starting materials may obscure peaks. Purification via column chromatography (SiO2, hexane/EtOAc) is critical .
    • Resolution Strategy :
  • Compare data with structurally similar compounds (e.g., 4-Methoxy-THP derivatives) to assign ambiguous signals .
  • Use 2D NMR (COSY, HSQC) to resolve overlapping peaks in complex mixtures .

Q. What is the hydrolytic stability of this compound under varying pH conditions?

  • Acidic Conditions : The THP ring undergoes acid-catalyzed ring-opening at pH < 2 (e.g., HCl/MeOH), releasing 3-chloropropanol. Kinetic studies show pseudo-first-order degradation with t1/2 ~30 min at 25°C .
  • Basic Conditions : Stable in pH 8–12, but prolonged exposure to strong bases (e.g., NaOH) may cleave the ether bond via SN2 mechanisms. Monitoring via HPLC or GC-MS is recommended .

Q. What computational or experimental methods elucidate the reaction mechanism of this compound formation?

  • DFT Calculations : Model the transition state of nucleophilic substitution to predict regioselectivity and activation energy .
  • Kinetic Isotope Effects (KIE) : Deuterium labeling at the hydroxyl group confirms a concerted SN2 mechanism .
  • In Situ Monitoring : ReactIR or NMR spectroscopy tracks intermediate species (e.g., alkoxide ions) during synthesis .

Data Contradiction Analysis

  • Example : Conflicting reports on the C-Cl stretching frequency in IR spectra (550 vs. 750 cm⁻¹) may arise from conformational flexibility or crystal packing effects. Polar solvents like DMSO stabilize specific conformers, narrowing the absorption range .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.